(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A
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Overview
Description
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of carbolines, which are heterocyclic aromatic organic compounds. The presence of the benzo[1,3]dioxole moiety and the chloro-acetyl group contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Carboline Core: The initial step involves the construction of the tetrahydro-1H-b-carboline core through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Chloro-acetylation: The chloro-acetyl group is incorporated through an acylation reaction, typically using chloroacetyl chloride in the presence of a base like triethylamine.
Final Cyclization and Purification: The final step involves cyclization to form the desired product, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,3]dioxole moiety and the chloro-acetyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-bromo-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A: Similar structure but with a bromo-acetyl group instead of chloro-acetyl.
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-fluoro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A: Similar structure but with a fluoro-acetyl group.
Uniqueness
The uniqueness of (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-acetyl group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
629652-40-0 |
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Molecular Formula |
C22H19ClN2O5 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C22H19ClN2O5/c1-28-22(27)25-16(17(26)10-23)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-18-19(8-12)30-11-29-18/h2-8,16,21,24H,9-11H2,1H3/t16-,21+/m1/s1 |
InChI Key |
VDWINSZXOWCUBP-IERDGZPVSA-N |
Isomeric SMILES |
COC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)CCl |
Canonical SMILES |
COC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)CCl |
Synonyms |
(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; |
Origin of Product |
United States |
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